5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
Description
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and a piperidin-4-yl group at the 3-position
Properties
IUPAC Name |
5-methyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNGKRXVCMUARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610740 | |
| Record name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280110-73-8 | |
| Record name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization Reactions
The primary method for synthesizing this compound involves cyclization reactions that can be categorized as follows:
Amidoxime and Ester Reaction :
- Reagents : Amidoximes and carboxylic acid esters (e.g., methyl or ethyl esters).
- Conditions : The reaction is generally conducted in the presence of coupling reagents such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or DCC (Dicyclohexylcarbodiimide).
- Yield : Yields can vary but are generally improved with the use of catalysts like TBAF (Tetra-n-butylammonium fluoride) or pyridine.
-
- This method integrates several steps into a single reaction vessel, which can streamline the process and reduce purification time.
- Example : A mixture of amidoxime and piperidine derivatives is stirred in dimethylacetamide at elevated temperatures to facilitate cyclization.
Alternative Methods
Other methods reported in literature include:
Reaction Mechanisms
The mechanisms underlying these synthesis routes involve several key steps:
-
- The initial reaction between amidoxime and an ester forms an intermediate that undergoes cyclization to form the oxadiazole ring.
Protonation and Deprotonation Steps :
- Proton transfer plays a crucial role in stabilizing intermediates and facilitating ring closure.
Yield and Purification
The yields from these synthesis methods can vary significantly based on reaction conditions:
| Method | Yield (%) | Conditions |
|---|---|---|
| Amidoxime + Ester | 60-80 | EDC/DCC as coupling agents |
| One-Pot Synthesis | 50-70 | Dimethylacetamide at elevated temperature |
| 1,3-Dipolar Cycloaddition | Variable | Requires optimization for specific substrates |
Purification techniques such as recrystallization or chromatography are often employed to isolate the desired product from by-products.
Applications
This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical development. Its unique structure allows it to participate in various transformations, making it valuable in creating complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have identified 5-methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as promising agents in cancer therapy. These compounds have been shown to act as agonists of human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis. The activation of HsClpP has been linked to the induction of apoptosis in cancer cells, particularly hepatocellular carcinoma (HCC) cells .
Case Study:
In a study published in 2024, researchers demonstrated that these derivatives could significantly inhibit the proliferation of HCC cells through HsClpP activation, suggesting a novel therapeutic strategy for liver cancer treatment .
Antimicrobial Properties
The oxadiazole moiety has been associated with various antimicrobial activities. Compounds containing the 1,2,4-oxadiazole ring have shown effectiveness against both bacterial and fungal strains. This is particularly relevant in the context of increasing antibiotic resistance.
Research Findings:
A comprehensive review highlighted that derivatives of 1,2,4-oxadiazoles exhibit significant activity against pathogens such as Staphylococcus aureus and Candida albicans. The mechanisms of action are believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride has also been investigated for its anti-inflammatory properties. Compounds with this structure have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Evidence:
In vitro studies indicated that these compounds could downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory processes .
Neuroprotective Potential
The compound's potential in treating neurodegenerative diseases has been explored, particularly Alzheimer's disease. Research has shown that 5-methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole derivatives can inhibit tau aggregation, a hallmark of Alzheimer's pathology.
Clinical Relevance:
A patent describes the use of these compounds in treating tauopathies by preventing tau oligomerization and subsequent neurofibrillary tangle formation . This presents a significant advancement in the search for effective Alzheimer's therapies.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins and altering their activity.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-yl)-1,2,4-oxadiazole: Lacks the methyl group at the 5-position.
5-Methyl-1,2,4-oxadiazole: Lacks the piperidin-4-yl group.
3-(Piperidin-4-yl)-5-phenyl-1,2,4-oxadiazole: Contains a phenyl group instead of a methyl group.
Uniqueness
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of both the methyl and piperidin-4-yl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
Biological Activity
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its promising biological activities, particularly in the areas of antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings, including a detailed examination of its mechanisms of action and potential therapeutic applications.
- Molecular Formula : C8H13N3O
- Molecular Weight : 167.21 g/mol
- CAS Number : 757175-70-5
- Purity : Minimum 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to bind to various enzymes and receptors, modulating their activity and influencing cellular pathways related to apoptosis and cell proliferation.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole derivatives:
- In Vitro Studies : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:
- Mechanisms of Action :
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Broad-Spectrum Activity : Preliminary studies have indicated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .
- Mechanism : The exact mechanism remains under investigation; however, it is hypothesized that the oxadiazole ring plays a crucial role in disrupting microbial cell function .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15.63 | |
| Anticancer | HepG2 | Comparable to Doxorubicin | |
| Antimicrobial | Various Strains | Varies |
Notable Research Findings
- A study published in MDPI highlighted that modifications to the oxadiazole scaffold could enhance anticancer activity significantly compared to traditional agents like doxorubicin .
- Another investigation into the agonistic properties of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole derivatives revealed their potential as HsClpP agonists, suggesting new avenues for hepatocellular carcinoma treatment .
Q & A
Q. What advanced spectroscopic techniques are underutilized in characterizing oxadiazole derivatives?
- Answer : Solid-state NMR (ssNMR) resolves crystalline vs. amorphous forms. X-ray photoelectron spectroscopy (XPS) identifies surface composition changes during degradation. Synchrotron-based FTIR maps spatial distribution of functional groups in polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
